methyl 4-{[2-(1H-1,2,4-triazol-5-ylsulfanyl)propanoyl]amino}benzoate
Overview
Description
Methyl 4-{[2-(1H-1,2,4-triazol-5-ylthio)propanoyl]amino}benzoate is a complex organic compound that features a triazole ring, a benzoate ester, and a propanoyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 4-{[2-(1H-1,2,4-triazol-5-ylsulfanyl)propanoyl]amino}benzoate typically involves multiple steps, starting with the formation of the triazole ring. One common method is the reaction of 3-amino-1,2,4-triazole with a suitable acylating agent to introduce the propanoyl group . This intermediate is then reacted with methyl 4-aminobenzoate under appropriate conditions to form the final compound .
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. The process may also involve purification steps such as recrystallization or chromatography to isolate the desired product .
Chemical Reactions Analysis
Types of Reactions
Methyl 4-{[2-(1H-1,2,4-triazol-5-ylthio)propanoyl]amino}benzoate can undergo various chemical reactions, including:
Oxidation: The triazole ring can be oxidized under specific conditions to form different oxidation states.
Reduction: Reduction reactions can target the carbonyl group in the propanoyl moiety.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the triazole ring and the benzoate ester.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines or thiols. Reaction conditions often involve controlled temperatures, specific solvents, and sometimes catalysts to enhance reaction rates .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the triazole ring can lead to the formation of triazole N-oxides, while reduction of the propanoyl group can yield alcohol derivatives .
Scientific Research Applications
Methyl 4-{[2-(1H-1,2,4-triazol-5-ylthio)propanoyl]amino}benzoate has several applications in scientific research:
Mechanism of Action
The mechanism of action of methyl 4-{[2-(1H-1,2,4-triazol-5-ylsulfanyl)propanoyl]amino}benzoate involves its interaction with specific molecular targets. The triazole ring can bind to enzymes and receptors through hydrogen bonding and dipole interactions, affecting their activity. The propanoyl group may also play a role in modulating the compound’s biological activity by interacting with different pathways .
Comparison with Similar Compounds
Similar Compounds
1,2,4-Triazole: A simpler compound with a similar triazole ring structure.
Methyl 1H-1,2,4-triazole-3-carboxylate: Another triazole derivative with different functional groups.
4-(1H-1,2,4-triazol-1-yl)benzoic acid: A compound with a similar benzoate ester but different substituents.
Uniqueness
Methyl 4-{[2-(1H-1,2,4-triazol-5-ylthio)propanoyl]amino}benzoate is unique due to its combination of a triazole ring, a propanoyl group, and a benzoate ester. This unique structure allows it to interact with a wide range of biological targets and participate in diverse chemical reactions, making it a valuable compound in various fields of research .
Properties
IUPAC Name |
methyl 4-[2-(1H-1,2,4-triazol-5-ylsulfanyl)propanoylamino]benzoate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N4O3S/c1-8(21-13-14-7-15-17-13)11(18)16-10-5-3-9(4-6-10)12(19)20-2/h3-8H,1-2H3,(H,16,18)(H,14,15,17) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DPNAKIQNZQTKJE-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NC1=CC=C(C=C1)C(=O)OC)SC2=NC=NN2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N4O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.34 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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